2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one
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Overview
Description
2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a piperazine derivative, which belongs to the class of N-substituted piperazines. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 104-106°C.
Mechanism of Action
The exact mechanism of action of DMPP is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAA receptor. This results in an increase in the activity of the receptor, leading to the sedative and anxiolytic effects observed in animal studies.
Biochemical and Physiological Effects
DMPP has been found to produce dose-dependent sedation and anxiolysis in animal models. It also exhibits anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. DMPP has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits neuronal activity, leading to the observed effects.
Advantages and Limitations for Lab Experiments
DMPP has several advantages as a research tool, including its high potency and selectivity for the GABAA receptor. It also exhibits a favorable pharmacokinetic profile, with a relatively long half-life and good oral bioavailability. However, its use in laboratory experiments is limited by its potential toxicity and the lack of data on its long-term effects.
Future Directions
There are several future directions for the research on DMPP. One area of interest is the development of novel drugs based on DMPP for the treatment of neurological disorders such as epilepsy and anxiety. Another area of interest is the study of the long-term effects of DMPP on the brain and body, as well as its potential for abuse and addiction. Additionally, further research is needed to fully understand the mechanism of action of DMPP and its interaction with other neurotransmitter systems in the brain.
Synthesis Methods
DMPP can be synthesized using various methods, including the reaction of 2,2-dimethyl-1,3-propanediol with 4-(2-methylpropanoyl)piperazine in the presence of a catalyst. Another method involves the reaction of 1,1-dimethyl-1,3-dihydrobenzo[e][1,4]diazepin-2-one with 2-methylpropanoyl chloride in the presence of a base.
Scientific Research Applications
DMPP has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anticonvulsant, anxiolytic, and sedative properties, which make it a promising candidate for the development of novel drugs for the treatment of various neurological disorders.
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-10(2)11(16)14-6-8-15(9-7-14)12(17)13(3,4)5/h10H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZZXWULJPJIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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